Panobinostat (LBH589) is a highly potent, broad-spectrum hydroxamic acid-based histone deacetylase (HDAC) inhibitor that targets Class I, II, and IV HDAC enzymes . Unlike first-generation HDAC inhibitors, Panobinostat is distinguished in procurement and assay design by its single-digit nanomolar potency and its structural optimization, which includes a cinnamic hydroxamic acid moiety . As a reference standard, it is primarily procured for advanced epigenetic research, oncology screening, and viral latency reversal models where maximal deacetylase suppression is required at minimal compound concentrations. Its baseline physical properties dictate that it is highly soluble in DMSO (up to 100 mg/mL) but sparingly soluble in aqueous buffers, necessitating careful stock formulation for reproducible laboratory workflows.
Procurement substitution of Panobinostat with other common pan-HDAC inhibitors, such as Vorinostat (SAHA) or Belinostat, frequently leads to assay failure due to fundamental differences in target binding kinetics and absolute potency [1]. Vorinostat exhibits fast-on/fast-off binding kinetics, meaning it rapidly dissociates from the HDAC active site, requiring continuous high-dose exposure to maintain epigenetic silencing reversal. In contrast, Panobinostat functions as a slow-binding inhibitor with an extended intracellular residence time [1]. If a researcher substitutes Vorinostat into a protocol optimized for Panobinostat, the rapid target dissociation will result in incomplete histone acetylation and an underestimation of the downstream pharmacodynamic response, particularly in time-dependent cellular assays or washout experiments [2].
In direct biochemical comparisons, Panobinostat demonstrates vastly superior potency against Class I HDACs compared to the standard benchmark, Vorinostat. For HDAC1, Panobinostat achieves an IC50 of 3.1 nM, whereas Vorinostat requires 110 nM to achieve the same level of inhibition[1]. Similar magnitude differences are observed for HDAC2 and HDAC3.
| Evidence Dimension | In vitro HDAC1 Inhibition (IC50) |
| Target Compound Data | 3.1 nM (0.0031 µM) |
| Comparator Or Baseline | Vorinostat: 110 nM (0.11 µM) |
| Quantified Difference | ~35-fold higher potency for Panobinostat |
| Conditions | Cell-free in vitro HDAC inhibition assay |
Allows researchers to achieve complete target saturation at drastically lower concentrations, minimizing off-target cytotoxicity in complex cellular models.
Kinetic profiling reveals that Panobinostat operates via a slow-binding mechanism with an extended dissociative half-life of greater than 20 minutes, unlike Vorinostat, which is characterized by fast-on/fast-off kinetics [1]. This extended residence time ensures prolonged target engagement even after the free compound concentration drops.
| Evidence Dimension | Dissociative half-life (Target Residence Time) |
| Target Compound Data | > 20 minutes |
| Comparator Or Baseline | Vorinostat (SAHA): Fast-on/fast-off (rapid dissociation) |
| Quantified Difference | Sustained vs. transient target engagement |
| Conditions | Kinetic profiling of HDAC inhibitor binding dynamics |
Extended residence time is critical for assays requiring sustained epigenetic modulation without continuous high-dose compound exposure.
In latently infected cell lines (ACH2 and U1), Panobinostat significantly outperforms both Vorinostat and Belinostat in inducing HIV-1 expression. Panobinostat induces robust virus production at very low concentrations (8–31 nM), whereas Vorinostat requires concentrations of 250–500 nM to achieve even lower fold-inductions of p24 [1].
| Evidence Dimension | Effective Concentration for Latency Reversal |
| Target Compound Data | 8–31 nM |
| Comparator Or Baseline | Vorinostat: 250–500 nM |
| Quantified Difference | >10-fold lower concentration required for Panobinostat |
| Conditions | ACH2 and U1 latently infected cell lines (p24 production assay) |
Validates Panobinostat as the superior procurement choice for latency reversal and viral eradication research, avoiding the toxicity associated with micromolar dosing.
Panobinostat is highly soluble in anhydrous DMSO (up to 100 mg/mL) but exhibits very poor aqueous solubility (maximum 20-50 µM in plain water) . For biological assays, it must be dissolved in DMSO or DMF before dilution into aqueous buffers, and the final aqueous solution should not be stored for extended periods to prevent precipitation.
| Evidence Dimension | Maximum Solubility |
| Target Compound Data | 100 mg/mL in DMSO vs. 20-50 µM in water |
| Comparator Or Baseline | Baseline aqueous buffer |
| Quantified Difference | Orders of magnitude difference requiring co-solvent |
| Conditions | Standard laboratory stock solution preparation |
Dictates strict formulation protocols for in vivo and in vitro use, preventing precipitation-induced reproducibility failures.
Due to its slow-binding kinetics and prolonged intracellular residence time, Panobinostat is the ideal reference compound for experiments requiring sustained HDAC inhibition after compound washout [1].
Its ability to induce latent viral expression at single-digit nanomolar concentrations makes it the preferred positive control in HIV eradication and latency reversal models, significantly outperforming Vorinostat [2].
In multiple myeloma and colorectal cancer models, Panobinostat's extreme potency allows for synergistic combination screening at concentrations low enough to avoid the overlapping toxicities seen with micromolar doses of first-generation inhibitors [3].
Corrosive;Acute Toxic;Irritant;Health Hazard